molecular formula C20H21NO4S B7519811 2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate

2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate

Cat. No.: B7519811
M. Wt: 371.5 g/mol
InChI Key: WENWZCJILXRXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound with a molecular formula of C18H17NO4S This compound is characterized by the presence of a quinoline ring, a methoxy group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Sulfonation: The sulfonate ester is formed by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of quinoline derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinolin-8-yl 2-methoxy-5-methylbenzenesulfonate
  • 2-Methylquinolin-8-yl 2-chloro-5-nitrobenzenesulfonate
  • 2-Methylquinolin-8-yl 4-bromonaphthalene-1-sulfonate

Uniqueness

2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2-methoxy-5-propan-2-ylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-13(2)16-10-11-17(24-4)19(12-16)26(22,23)25-18-7-5-6-15-9-8-14(3)21-20(15)18/h5-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENWZCJILXRXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.